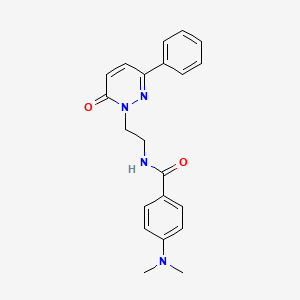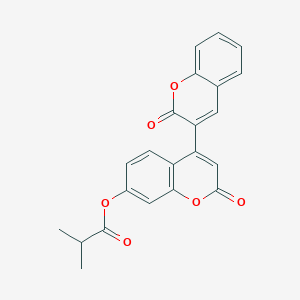![molecular formula C19H14Cl2N6O B2607309 2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-91-0](/img/structure/B2607309.png)
2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents . For instance, the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Aplicaciones Científicas De Investigación
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolo[3,4-d]pyrimidines, a category that includes 2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The cytotoxic activities of these compounds were tested against various cancer cell lines, such as HCT-116 and MCF-7, showing promise in cancer therapy (Rahmouni et al., 2016).
Antiviral and Antitumor Activities
Compounds within the pyrazolo[3,4-d]pyrimidine class have also been investigated for their antiviral and antitumor activities. Some derivatives have shown significant activity against viruses such as HSV-2, as well as inhibitory effects on leukemia cells in vitro (Ugarkar et al., 1984).
Inhibitors of DNA Polymerase III in Bacteria
Pyrazolo[3,4-d]pyrimidin-4-ones, similar in structure to the compound , have been identified as novel inhibitors of DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. This discovery suggests their potential as a new class of antimicrobials targeting bacterial DNA replication (Ali et al., 2003).
COX-2 Selective Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammatory processes. These compounds demonstrated superior inhibitory profiles compared to standard anti-inflammatory drugs, revealing their potential for treating inflammation-related conditions (Raffa et al., 2009).
Inhibitors of Phosphodiesterase 1
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been explored as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including the highly potent ITI-214, have been considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Antiviral Activity Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles, related to the pyrazolo[3,4-d]pyrimidine framework, have shown remarkable antiviral activities against bird flu influenza H5N1, indicating their potential in antiviral therapy (Hebishy et al., 2020).
Antitumor Activity
Novel pyrazolo[3,4-d]pyrimidin-7'(1'H)-ones, including spiro derivatives, have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. These studies have highlighted their potential applications in cancer treatment (Ismail et al., 2017).
Propiedades
IUPAC Name |
2,4-dichloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-13(7-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-6-5-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGIDISMXBJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2607226.png)
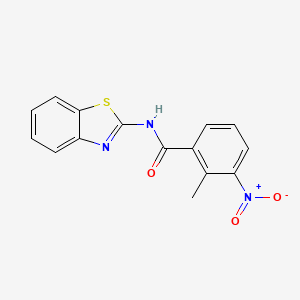
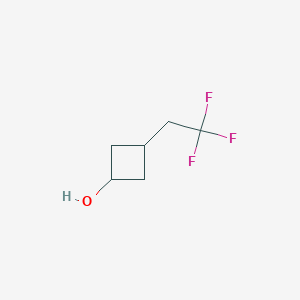
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)
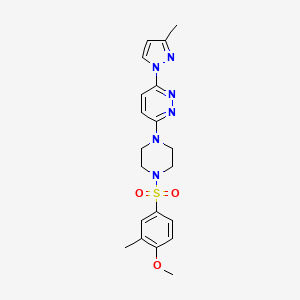
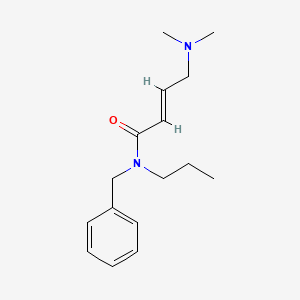
![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
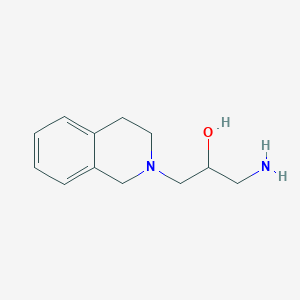
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)

